2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol
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Overview
Description
2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol is a chemical compound that belongs to the class of oxadiazoles, which are five-membered heterocyclic compounds containing two nitrogen atoms and one oxygen atom
Mechanism of Action
Target of Action
Chloromethyl compounds and oxadiazoles are often used as intermediates in the synthesis of various pharmaceuticals and agrochemicals . The specific target of action would depend on the final compound that “2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol” is used to synthesize.
Mode of Action
Chloromethyl groups are often used in organic synthesis because they can undergo a variety of reactions, including nucleophilic substitution . Oxadiazoles, on the other hand, are heterocyclic compounds that are often used in the design of new drugs due to their diverse biological activities .
Biochemical Pathways
The specific biochemical pathways affected by “this compound” would depend on the final compound it is used to synthesize. Phenolic compounds, which this compound is a derivative of, are known to be involved in various biochemical pathways due to their antioxidant properties .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol typically involves the cyclization of appropriate precursors under specific conditions. One common method involves the reaction of a chloromethyl-substituted phenol with a hydrazine derivative, followed by cyclization to form the oxadiazole ring. The reaction conditions often include the use of catalysts such as zinc iodide and solvents like dichloromethane .
Industrial Production Methods
Industrial production methods for this compound may involve similar synthetic routes but are optimized for large-scale production. This includes the use of continuous flow reactors and more efficient catalysts to increase yield and reduce reaction time. The choice of solvents and reaction conditions is also tailored to ensure safety and environmental compliance.
Chemical Reactions Analysis
Types of Reactions
2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol undergoes various types of chemical reactions, including:
Substitution Reactions: The chloromethyl group can participate in nucleophilic substitution reactions, where it is replaced by other nucleophiles such as amines or thiols.
Oxidation and Reduction: The phenolic group can undergo oxidation to form quinones, while reduction reactions can convert the oxadiazole ring into other heterocyclic structures.
Common Reagents and Conditions
Common reagents used in these reactions include:
Nucleophiles: Amines, thiols, and other nucleophilic species.
Oxidizing Agents: Potassium permanganate, hydrogen peroxide.
Reducing Agents: Sodium borohydride, lithium aluminum hydride.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, nucleophilic substitution of the chloromethyl group can yield various substituted oxadiazoles, while oxidation of the phenolic group can produce quinones.
Scientific Research Applications
2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol has several scientific research applications, including:
Medicinal Chemistry: It is used as a building block for the synthesis of pharmaceutical compounds with potential antimicrobial, anticancer, and anti-inflammatory properties.
Materials Science: The compound is utilized in the development of advanced materials such as polymers and coatings due to its unique chemical properties.
Organic Synthesis: It serves as an intermediate in the synthesis of more complex organic molecules, facilitating the construction of diverse chemical structures.
Comparison with Similar Compounds
Similar Compounds
Similar compounds to 2-[5-(Chloromethyl)-1,3,4-oxadiazol-2-yl]phenol include:
3-Amino-4-[5-(chloromethyl)-1,2,4-oxadiazol-3-yl]furazan: This compound shares the oxadiazole ring and chloromethyl group but has different substituents, leading to distinct chemical properties and applications.
2-(Chloromethyl)-5-methyl-1,3,4-oxadiazole: Another oxadiazole derivative with a chloromethyl group, used in similar research and industrial applications.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups, which confer distinct reactivity and versatility in various chemical reactions. This makes it a valuable compound for the synthesis of diverse chemical entities and the development of new materials and pharmaceuticals.
Properties
IUPAC Name |
2-[5-(chloromethyl)-1,3,4-oxadiazol-2-yl]phenol |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H7ClN2O2/c10-5-8-11-12-9(14-8)6-3-1-2-4-7(6)13/h1-4,13H,5H2 |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
JIZCIDTXTBDEEH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=NN=C(O2)CCl)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H7ClN2O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
210.62 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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